molecular formula C9H12O B1198777 1-Phenyl-1-propanol CAS No. 93-54-9

1-Phenyl-1-propanol

Cat. No. B1198777
CAS RN: 93-54-9
M. Wt: 136.19 g/mol
InChI Key: DYUQAZSOFZSPHD-UHFFFAOYSA-N
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Description

1-Phenyl-1-propanol is a secondary alcohol that can be used as a flavoring agent . It has a balsamic, floral fragrance and a sweet, honey-like taste .


Synthesis Analysis

The synthesis of 1-phenyl-1-propanol involves adding 0.32 mL (3 mmol) of bromobenzene in 15 mL dry THF at -78 o C to a flame-dried 50 mL round-bottomed flask equipped with a magnetic stir bar .


Molecular Structure Analysis

The molecular formula of 1-Phenyl-1-propanol is C9H12O . It has a molecular weight of 136.19 . The compound exists as four stereoisomers .


Chemical Reactions Analysis

1-Phenyl-1-propanol enantiomers (E-PP) form inclusion complexes of cyclic decapeptide (CDP), which have been studied using the density functional theory (DFT) B3LYP method .


Physical And Chemical Properties Analysis

1-Phenyl-1-propanol has a density of 1.0±0.1 g/cm3, a boiling point of 219.0±8.0 °C at 760 mmHg, a vapour pressure of 0.1±0.5 mmHg at 25°C, an enthalpy of vaporization of 48.1±3.0 kJ/mol, and a flash point of 90.6±0.0 °C .

Scientific Research Applications

Flavoring Agent

1-Phenyl-1-propanol is used as a flavoring agent due to its secondary alcohol structure, which imparts a balsamic and sweet floral scent . This makes it suitable for use in food products, perfumes, and other consumer goods where a pleasant aroma is desired.

Pharmaceutical Applications

The compound has been investigated for its potential in pharmaceutical applications. It’s structurally related to antiseptic drugs and has been studied for its biological properties, including its role in relieving nasal congestion and acting as an anorectic agent .

Enantioseparation

In scientific research, 1-Phenyl-1-propanol is used in the study of enantioseparation, which is the process of separating chiral compounds into their enantiomers. This is crucial for the production of enantiomerically pure substances in the pharmaceutical industry .

Inclusion Complex Formation

The compound forms inclusion complexes with cyclic decapeptide (CDP), which have been studied using density functional theory (DFT). These complexes are significant in understanding molecular interactions and designing new materials .

Analytical Chemistry

1-Phenyl-1-propanol is utilized to determine the mass transfer kinetics effect on the elution profiles of its enantiomers during chromatographic separation. This is important for analytical methods in chemistry, such as high-performance liquid chromatography (HPLC) .

Supercritical Fluid Chromatography (SFC)

The compound’s enantiomers have been separated using supercritical fluid chromatography (SFC), which is a type of green chemistry that uses supercritical CO2 as a mobile phase. This method is environmentally friendly and efficient for separating complex mixtures .

Safety and Hazards

1-Phenyl-1-propanol is a combustible liquid and may cause central nervous system depression. It is harmful if swallowed and may cause respiratory tract irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
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InChI Key

DYUQAZSOFZSPHD-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044474
Record name 1-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a sweet floral balsamic odour
Record name 1-Phenyl-1-propanol
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

103.00 °C. @ 14.00 mm Hg
Record name 1-Phenyl-1-propanol
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Solubility

0.6 g/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1-Phenyl-1-propanol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.993-1.000
Record name 1-Phenyl-1-propanol
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CAS RN

93-54-9
Record name 1-Phenyl-1-propanol
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Record name Phenylpropanol [JAN]
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Synthesis routes and methods I

Procedure details

The synthesis of the title compound (26F) was accomplished in a four-step, three-pot reaction sequence. Commercially available 3-methyl-p-anisaldehyde was reacted with ethylmagnesium bromide to provide its phenylpropanol derivative. This alcohol was then oxidized to the corresponding ketone in the usual manner with PCC. This ketone was subsequently reacted with (R)-naphthyl-1-ethylamine in the presence of Ti(i-PrO)4 to provide the imine. This imine was reduced in high diastereoselective yield by catalytic hydrogenation in the presence of Raney-nickel.
[Compound]
Name
title compound ( 26F )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(+)-Me-IAN amine (19.0 mg, 66.8 μmol) was dissolved in toluene (0.85 mL) in a 10 mL flask. Et2Zn (1.22 mL, 1.1 M in toluene, 1.34 mmol) was added in one portion via syringe. Immediately, a clear red-orange solution formed. After stirring for 30 min., benzaldehyde (0.068 mL, 0.669 mmol) was added. This addition immediately lightened the solution to a pale orange-yellow. After 19 h, the solution returned to its red-orange color. Water was added and the mixture was extracted three times with CH2Cl2. The combined organic phases were dried over MgSO4, filtered, and concentrated iii vacuo. Purification of the crude product via flash column chromatography on silica gel gave 1-hydroxy-1-phenylpropane as a light yellow liquid (28.6 mg, 31.4%). HPLC analysis of the product (OD column, 1.0 mL/min, 2% iPrOH in hexanes) gave 85.2% ee (retention time of major peak=13.7 min, retention time of minor peak=16.3 min) and a decrease in the ee of (+)-Me-IAN amine (from 99% to 93.2% ee).
[Compound]
Name
(+)-Me
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Phenyl-1-propanol?

A1: 1-Phenyl-1-propanol has a molecular formula of C9H12O and a molecular weight of 136.19 g/mol.

Q2: What spectroscopic techniques have been employed to characterize 1-Phenyl-1-propanol?

A2: Various spectroscopic techniques, including 1H NMR, 13C NMR, infrared (IR) spectroscopy, and mass spectrometry have been used to confirm the structure of 1-Phenyl-1-propanol. [, ]

Q3: Why is the chirality of 1-Phenyl-1-propanol significant in biological systems?

A3: 1-Phenyl-1-propanol possesses a chiral center, resulting in two enantiomers: (R)-(+)-1-Phenyl-1-propanol and (S)-(-)-1-Phenyl-1-propanol. These enantiomers can exhibit different interactions with chiral biological targets, such as enzymes and receptors, leading to distinct biological activities. [, ]

Q4: How has the chiral recognition ability of 1-Phenyl-1-propanol been explored?

A4: Studies have investigated the use of (R)-(+)-1-Phenyl-1-propanol as a chiral selector in supersonic molecular beam experiments coupled with resonance-enhanced multiphoton ionization (REMPI) techniques. This approach provides valuable insights into the enantioselective interactions between chiral molecules like diols and esters in the gas phase. [, ]

Q5: Are there any specific examples of how the enantiomers of 1-Phenyl-1-propanol interact differently with enzymes?

A5: Research on aryl sulfotransferase IV, an enzyme involved in detoxification processes, reveals distinct enantioselectivity towards 1-Phenyl-1-propanol. While both enantiomers act as substrates, the enzyme exhibits a higher catalytic efficiency (kcat/Km) for the (S)-(-)-enantiomer. Furthermore, certain chiral benzylic alcohols, like (+)-(S)-1,2,3,4-tetrahydro-1-naphthol, act as competitive inhibitors of the enzyme, highlighting the significance of stereochemistry in enzyme-substrate interactions. [, ]

Q6: Can you provide examples of 1-Phenyl-1-propanol's use in chiral separation?

A6: 1-Phenyl-1-propanol enantiomers have been separated using various techniques:

  • Chiral stationary phases: Capillary electrochromatography (CEC) employing calix[4]arene-capped β-cyclodextrin-bonded silica particles successfully separated the enantiomers. []
  • Cellulose tribenzoate: This chiral stationary phase, coupled with competitive frontal analysis and different isotherm models, effectively separated the enantiomers. []
  • Chiral metal-organic materials (CMOMs): A porous homochiral CMOM based on mandelate and 4,4'-bipyridine ligands demonstrated significant enantioselective separation of 1-Phenyl-1-propanol racemic mixtures, achieving enantiomeric excess (ee) values of up to 60%. []

Q7: How is 1-Phenyl-1-propanol used in the context of thermally regenerative fuel cells (TRFCs)?

A7: 1-Phenyl-1-propanol is proposed as a potential hydrogen carrier in TRFCs, specifically for applications in long-haul trucks. Waste heat from the engine or exhaust would drive the endothermic dehydrogenation of 1-Phenyl-1-propanol to propiophenone, producing hydrogen gas. This hydrogen would then fuel the fuel cell, while propiophenone acts as an oxidant at the cathode. The electrochemical reduction of propiophenone back to 1-Phenyl-1-propanol completes the cycle. []

Q8: What catalysts are effective for the dehydrogenation and re-hydrogenation reactions involving 1-Phenyl-1-propanol and propiophenone?

A8: Studies have shown that Pd/SiO2 catalysts exhibit high selectivity (99.65%) for the dehydrogenation of 1-Phenyl-1-propanol at 200 °C. For the reverse reaction (hydrogenation of propiophenone), palladium catalysts offer high selectivity, while platinum immobilized on Vulcan XC-72 carbon support shows the fastest rates. []

Q9: What other catalytic applications utilize 1-Phenyl-1-propanol?

A9: 1-Phenyl-1-propanol is an important intermediate in the synthesis of various organic compounds. For example, the oxidative cracking of 1-Phenyl-1-propanol over ZrO2–Al2O3–FeOx catalyst predominantly yields 1-phenyl-1-propene via dehydration. This reaction is relevant for converting biomass-derived aromatic compounds into valuable chemicals. []

Q10: How has computational chemistry contributed to understanding the properties and behavior of 1-Phenyl-1-propanol?

A10: Computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been valuable in several aspects:

  • Conformational analysis: These methods help determine the most stable conformations of 1-Phenyl-1-propanol and its complexes with other molecules, providing insights into their preferred geometries and interactions. [, , ]
  • Spectroscopic data interpretation: Computational calculations can assist in assigning and understanding experimental spectroscopic data, such as IR and NMR spectra. []
  • Mechanistic studies: Computational tools aid in investigating the reaction mechanisms of 1-Phenyl-1-propanol in various chemical transformations, including dehydrogenation and hydrogenation reactions. []

Q11: Can you describe a method for synthesizing (S)-1-Phenyl-1-propanol?

A11: (S)-1-Phenyl-1-propanol can be synthesized through the catalytic enantioselective addition of diethylzinc to benzaldehyde in the presence of a chiral catalyst, such as (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]. This reaction yields (S)-1-Phenyl-1-propanol with high enantioselectivity. []

Q12: How can 1-Phenyl-1-propanol be used as a starting material in organic synthesis?

A12: 1-Phenyl-1-propanol serves as a versatile building block in organic synthesis. For example, it can be converted to 2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate through a multi-step synthesis involving mesitylenesulfonylation, benzylation, and esterification. []

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